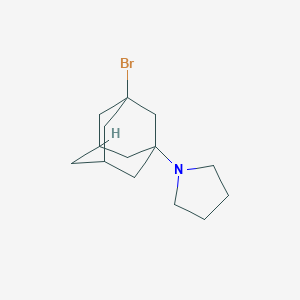

1-(3-Bromo-1-adamantyl)pyrrolidine

Description

BenchChem offers high-quality 1-(3-Bromo-1-adamantyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-1-adamantyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H22BrN |

|---|---|

Molecular Weight |

284.23 g/mol |

IUPAC Name |

1-(3-bromo-1-adamantyl)pyrrolidine |

InChI |

InChI=1S/C14H22BrN/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16/h11-12H,1-10H2 |

InChI Key |

CIVARSFDXZMBQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 1-(3-Bromo-1-adamantyl)pyrrolidine

This guide outlines the technical structure elucidation of 1-(3-Bromo-1-adamantyl)pyrrolidine , a 1,3-disubstituted adamantane derivative. This compound combines a rigid lipophilic cage with a basic nitrogen heterocycle and a heavy halogen, presenting unique spectroscopic signatures.

Executive Summary & Compound Profile

Target Molecule: 1-(3-Bromo-1-adamantyl)pyrrolidine

Formula: C₁₄H₂₂BrN

Exact Mass: 283.09 (⁷⁹Br) / 285.09 (⁸¹Br)

Symmetry Point Group:

This guide details the analytical workflow required to unambiguously confirm the structure of this semi-rigid amine. The presence of the adamantane cage introduces specific symmetry elements that simplify the NMR spectrum, while the bromine atom provides a definitive isotopic signature in Mass Spectrometry.

Analytical Workflow

Figure 1: Critical path for structural validation from crude synthesis to certified reference material.

Synthesis Context & Impurity Profiling

Understanding the origin of the sample is vital for interpreting "ghost peaks" in spectra. This compound is typically synthesized via nucleophilic substitution on 1,3-dibromoadamantane.

-

Reaction: 1,3-Dibromoadamantane + Pyrrolidine (excess)

Product. -

Key Impurities:

-

Starting Material: 1,3-Dibromoadamantane (non-polar, no nitrogen).

-

Over-reaction: 1,3-Di(pyrrolidin-1-yl)adamantane (highly basic, lower R_f).

-

Elimination Products: Dehydro-adamantane derivatives (presence of alkene protons in NMR).

-

Protocol 1: Sample Purification (Self-Validating) To ensure spectral clarity, perform an Acid-Base extraction:

-

Dissolve crude in Et₂O.

-

Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

-

Basify aqueous layer with NaOH to pH 12.

-

Extract back into Et₂O, dry (MgSO₄), and concentrate. Validation: TLC should show a single spot distinct from the starting dibromide.

Mass Spectrometry (MS)

MS is the primary confirmation of the bromine substitution pattern.

Isotopic Signature

Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

-

Observation: The Molecular Ion (M⁺) will appear as a doublet of equal intensity separated by 2 mass units.

-

Target m/z: 283.1 (M⁺) and 285.1 (M+2).

Fragmentation Logic

| Fragment (m/z) | Interpretation | Mechanism |

| 283 / 285 | [M]⁺ | Molecular Ion (Isotopic doublet). |

| 204 | [M - Br]⁺ | Heterolytic cleavage of C-Br bond. Formation of stable tertiary adamantyl cation.[1] |

| 70 | [C₄H₈N]⁺ | Pyrrolidinium ion (alpha-cleavage). |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl core (loss of both substituents). |

Nuclear Magnetic Resonance (NMR)

This is the definitive method for proving the 1,3-substitution pattern. The

Predicted 13C NMR Shifts (CDCl₃)

The adamantane cage will show 7 unique carbon signals (plus 2 for pyrrolidine).

| Carbon ID | Type | Predicted Shift (δ ppm) | Multiplicity (DEPT) | Rationale |

| C1 | Quaternary | ~60 - 65 | C (quat) | Ipso to Nitrogen (Deshielded). |

| C3 | Quaternary | ~66 - 72 | C (quat) | Ipso to Bromine (Deshielded + Heavy Atom). |

| C2 | CH₂ | ~48 - 52 | CH₂ | Between N and Br (Unique environment). |

| C4, C10 | CH₂ | ~40 - 45 | CH₂ | Adjacent to Br (Equivalent pair). |

| C8, C9 | CH₂ | ~35 - 40 | CH₂ | Adjacent to N (Equivalent pair). |

| C5, C7 | CH | ~30 - 35 | CH | Bridgeheads (Equivalent pair). |

| C6 | CH₂ | ~29 - 32 | CH₂ | Distal methylene (Unique). |

| Pyr-α | CH₂ | ~47 - 50 | CH₂ | Adjacent to Nitrogen (Ring). |

| Pyr-β | CH₂ | ~23 - 25 | CH₂ | Beta to Nitrogen (Ring). |

Assignment Logic Diagram

Figure 2: Logic flow for assigning the adamantane cage carbons based on symmetry and connectivity.

Critical 2D NMR Correlations

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The protons of the pyrrolidine ring (α-position) will show a strong 3-bond correlation to C1 (the quaternary carbon on the cage).

-

They will NOT show a correlation to C3 (the Br-bearing carbon). This definitively places the amine at position 1.

-

-

COSY (Correlation Spectroscopy):

-

Establish the spin system of the pyrrolidine ring (α-CH₂ couples to β-CH₂).

-

Establish the W-coupling often seen in rigid adamantane cages (long-range coupling between H2 and H8/9).

-

X-Ray Crystallography (The Gold Standard)

If the compound is solid (likely, given the high MW and symmetry), single-crystal XRD provides absolute structural proof.

-

Crystal Growth: Slow evaporation from Ethanol/Water or Hexane/DCM.

-

Key Parameter: The C-Br bond length should be approx 1.94–1.98 Å .

-

Stereochemistry: Confirms the 1,3-relationship (distance between C1 and C3 is fixed at ~2.52 Å in the rigid cage).

References

-

Adamantane Fragmentation: Khullar, K. K., et al. "Mass spectrometry of 1-substituted adamantanes."[2] Journal of Organic Chemistry. Link

-

NMR of Adamantanes: Duddeck, H. "13C NMR spectra of adamantane derivatives." Organic Magnetic Resonance. Link

-

General Shifts: "1-Bromoadamantane NMR Data." SpectraBase (Wiley).[3][4] Link

-

Synthesis Analog: "Synthesis and Characterization of 1,3-Diaminoadamantane." Asian Journal of Chemistry. Link

Sources

Technical Guide to the Solubility Profile of 1-(3-Bromo-1-adamantyl)pyrrolidine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Bromo-1-adamantyl)pyrrolidine , a critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors and other adamantane-based therapeutics.[1]

Given the distinct physicochemical duality of this molecule—comprising a lipophilic adamantane cage and a basic pyrrolidine ring—solubility behavior is highly dependent on its protonation state (free base vs. hydrobromide salt). This guide details predicted solubility profiles, solvent selection strategies for process chemistry, and validated experimental protocols for quantitative solubility determination.[1]

Part 1: Physicochemical Identity & Structural Analysis[1]

Understanding the solubility of 1-(3-Bromo-1-adamantyl)pyrrolidine requires dissecting its molecular architecture.[1]

-

Lipophilic Core: The adamantane scaffold is a rigid, diamondoid cage that imparts high lipophilicity (LogP > 3 for the core) and poor water solubility.[1]

-

Polar Functionality: The pyrrolidine nitrogen introduces a basic center (

for typical tertiary amines), making the molecule pH-sensitive.[1] -

Halogen Substituent: The bromine atom at the 3-position increases molecular weight and lipophilicity while offering a handle for further functionalization (e.g., hydrolysis to 3-hydroxy derivatives).[1]

Critical Distinction: Free Base vs. Salt[1]

Part 2: Solubility Profile

The following data summarizes the solubility behavior based on structure-activity relationships (SAR) of adamantane derivatives and empirical process chemistry data.

Table 1: Solubility Matrix (Free Base vs. Hydrobromide Salt)

| Solvent Class | Specific Solvent | Free Base Solubility | HBr Salt Solubility | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Moderate | Reaction solvent; Extraction |

| Chloroform | High | Moderate | NMR analysis; Synthesis | |

| Ethers | Tetrahydrofuran (THF) | High | Low | Grignard reactions; Coupling |

| Diethyl Ether | Moderate | Insoluble | Precipitation of salt from reaction | |

| MTBE | Moderate | Insoluble | Washing/Trituration | |

| Alcohols | Methanol | Soluble | High | Recrystallization of salt |

| Isopropanol (IPA) | Soluble | Moderate (Hot) | Crystallization | |

| Alkanes | Hexanes / Heptane | Moderate/Low | Insoluble | Antisolvent; Impurity removal |

| Polar Aprotic | DMSO / DMF | Soluble | High | Stock solutions; Screening |

| Aqueous | Water (Neutral pH) | Insoluble (<0.1 mg/mL) | Soluble | Phase separation |

| Water (Acidic pH < 2) | Soluble (Forms Salt) | Soluble | Acid/Base Extraction |

Process Insight: The stark solubility difference in Diethyl Ether or MTBE is the primary mechanism for isolating the HBr salt.[1] Adding HBr to a solution of the free base in ether results in immediate precipitation of the salt.

Part 3: Solvation Mechanism & Purification Logic[1]

The following diagram illustrates the solvation interactions and how they dictate purification strategies (Acid/Base Workup).

Caption: Mechanistic basis for solubility switching. Protonation of the pyrrolidine nitrogen drives the molecule into the aqueous phase, separating it from non-basic lipophilic impurities.

Part 4: Experimental Protocols for Solubility Determination

Do not rely solely on literature values. Batch-to-batch variations (polymorphs, purity) can alter solubility.[1] Use these protocols to generate site-specific data.

Protocol A: Kinetic Solubility Screen (Gravimetric)

Purpose: Rapid estimation of saturation limits for solvent selection.[1]

-

Preparation: Weigh 10 mg of 1-(3-Bromo-1-adamantyl)pyrrolidine into a 4 mL clear glass vial.

-

Solvent Addition: Add solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity.

-

Calculation:

[1] -

Endpoint: If not dissolved after 2 mL (5 mg/mL), stop and classify as "Low Solubility."

Protocol B: Thermodynamic Solubility (HPLC Assay)

Purpose: Precise quantification for formulation or crystallization design.[1]

-

Saturation: Add excess solid (~50 mg) to 1 mL of solvent.[1]

-

Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours .

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (use PVDF for aqueous).

-

Note: Discard the first 200 µL of filtrate to account for filter adsorption.

-

-

Dilution: Dilute the filtrate 100-fold with Mobile Phase.

-

Quantification: Inject onto HPLC.

Part 5: Process Chemistry Applications[1][2][3]

Synthesis & Reaction Solvent

The synthesis typically involves the alkylation of pyrrolidine with 1,3-dibromoadamantane.[1]

-

Recommended Solvent: THF or Toluene .[1]

-

Reasoning: Both reactants are soluble, but the byproduct (pyrrolidine hydrobromide) is insoluble in these non-polar solvents, allowing it to precipitate and drive the equilibrium forward.[1]

Purification (Acid/Base Extraction)

Exploit the pH-dependent solubility switch:

-

Dissolve crude reaction mixture in DCM or Ethyl Acetate .

-

Wash with 1M HCl .[1] The 1-(3-Bromo-1-adamantyl)pyrrolidine will protonate and move to the Aqueous Phase .[1]

-

Discard Organic Phase (removes unreacted dibromoadamantane and non-basic byproducts).[1]

-

Basify Aqueous Phase with NaOH (pH > 12) to regenerate the free base.[1]

-

Extract back into DCM and evaporate.

Crystallization[1][4]

References

-

Adamantane Derivative Properties : National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 79106, 1-Bromoadamantane.[1] (Accessed Feb 2026).[1] Link[1]

-

Synthesis of Pyrrolidine Adamantanes : Villhauer, E. B., et al. (2003).[1] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor."[1][2] Journal of Medicinal Chemistry, 46(13), 2774–2789.[1] (Describes solubility and synthesis of related adamantyl-pyrrolidine intermediates). Link[1]

-

General Solubility of Adamantanes : BenchChem Technical Guide. "Solubility of Adamantane Derivatives in Organic Solvents." (General principles for adamantane cage solubility). Link[1]

-

Chemical Safety & Handling : Sigma-Aldrich Safety Data Sheet (SDS) for 3-Bromo-1-methylpyrrolidine (Analogous handling for brominated pyrrolidines). Link

Pyrrolidine as a Scaffold in Drug Discovery: A Technical Guide

The pyrrolidine ring is not merely a linker; it is a programmable 3D scaffold that dictates vector orientation, solubility, and metabolic stability. This guide synthesizes the structural logic, synthetic pathways, and medicinal chemistry applications of pyrrolidine, moving beyond basic descriptions to actionable insights for drug discovery.[1][2][3][4]

Executive Summary

The pyrrolidine ring (tetrahydropyrrole) represents a "privileged scaffold" in modern medicinal chemistry, appearing in over 60 FDA-approved therapeutics ranging from ACE inhibitors to antivirals. Unlike planar heterocycles (e.g., pyrrole, pyridine), pyrrolidine offers a non-planar, sp³-rich architecture that enables precise control over substituent vectors.[5] This guide explores the exploitation of pyrrolidine’s pseudorotation for pre-organizing ligand conformation, its role in improving physicochemical properties (Fsp³ score), and advanced synthetic methodologies for its stereoselective construction.[3]

Structural & Physicochemical Foundations

The utility of pyrrolidine stems from its ability to break planarity, offering a high fraction of saturated carbon (Fsp³) which correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.

1.1 The "Proline Effect" and Ring Puckering

The pyrrolidine ring is never planar; it exists in a dynamic equilibrium of "puckered" conformations, primarily the Cγ-endo (envelope flap down) and Cγ-exo (envelope flap up) forms.[4] This phenomenon, known as pseudorotation, allows medicinal chemists to "lock" the bioactive conformation using stereoelectronic effects.

-

The Gauche Effect: Electronegative substituents (e.g., -F, -OH) at the C4 position dictate the ring pucker due to the gauche effect (preference for the

hyperconjugation).-

(4R)-Fluoroproline: Favors Cγ-exo pucker

Stabilizes trans amide bond. -

(4S)-Fluoroproline: Favors Cγ-endo pucker

Stabilizes cis amide bond.

-

Application: In the design of DPP-4 inhibitors like Saxagliptin , the nitrile group acts as a "warhead," but the specific conformation of the pyrrolidine ring is tuned to position this warhead precisely within the catalytic site.

1.2 Physicochemical Metrics

| Property | Value/Trend | Impact on Drug Design |

| pKa (Conjugate Acid) | ~11.3 | Highly basic; exists as a cation at physiological pH, improving solubility but potentially hindering membrane permeability unless masked or substituted. |

| Fsp³ Character | 1.0 (unsubstituted) | Increases 3D complexity; correlates with higher solubility and lower melting points compared to aromatic analogs. |

| Metabolic Liability | The |

Medicinal Chemistry Case Studies: The "Why"

2.1 ACE Inhibitors: The Peptidomimetic Breakthrough

Captopril was the first rational design success, mimicking the terminal L-proline of the snake venom peptide teprotide.

-

Mechanism: The pyrrolidine ring mimics the C-terminal residue of Angiotensin I.

-

Evolution: Enalapril and Lisinopril incorporated the pyrrolidine ring to maintain the necessary geometry for zinc coordination in the ACE active site while improving oral bioavailability.

2.2 DPP-4 Inhibitors: The Cyanopyrrolidine Warhead

Vildagliptin and Saxagliptin utilize a cyanopyrrolidine motif.

-

Logic: The nitrile group forms a reversible covalent imidate adduct with the active site Serine-630 of DPP-4.

-

Scaffold Role: The pyrrolidine ring rigidly holds the nitrile in the "attack" trajectory while the N-substitution occupies the S1/S2 pockets.

2.3 HCV Protease Inhibitors: Macrocyclization

Paritaprevir and Voxilaprevir feature a pyrrolidine ring embedded within a macrocycle.

-

Role: The ring acts as a turn-inducer, reducing the entropic penalty of binding by pre-organizing the macrocycle into a bioactive conformation.

Visualization: SAR & Mechanistic Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow for optimizing a pyrrolidine-based inhibitor.

Figure 1: SAR Decision Tree for Pyrrolidine Optimization. Note how C3/C4 substitution drives conformational locking.

Synthetic Methodologies

4.1 Chiral Pool Synthesis

The most direct route utilizes L-Proline or 4-Hydroxyproline as starting materials.

-

Pros: Enantiopure starting material, low cost.

-

Cons: Limited substitution patterns (mainly C2 and C4).

4.2 1,3-Dipolar Cycloaddition (The "Atom-Economy" King)

For highly substituted pyrrolidines (e.g., C3/C4 aryl derivatives), the [3+2] cycloaddition of azomethine ylides with olefins is the gold standard.

-

Mechanism: An aldehyde and an amino acid (e.g., sarcosine) condense to form an azomethine ylide (dipole), which reacts with an electron-deficient alkene (dipolarophile).

-

Stereocontrol: Chiral ligands (e.g., Binap, Phosphoramidites) with Ag(I) or Cu(I) catalysts can yield single enantiomers with 4 contiguous stereocenters.

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of a Spiro-Pyrrolidine via [3+2] Cycloaddition Rationale: This reaction generates a complex spiro-quaternary center, a common feature in modern p53-MDM2 inhibitors.

Reagents:

-

Isatin (1.0 equiv)

-

Sarcosine (1.2 equiv)

-

trans-Chalcone (1.0 equiv)

-

Solvent: Methanol (MeOH)

-

Catalyst: None (Thermal) or AgOAc/Chiral Ligand (for asymmetric version)

Step-by-Step Methodology:

-

Pre-complexation (Optional for Asymmetric): In a flame-dried flask, dissolve AgOAc (5 mol%) and the chiral phosphoramidite ligand (5.5 mol%) in dry DCM. Stir for 30 min under

to form the active catalytic species. -

Ylide Formation: Add Isatin (1.0 mmol) and Sarcosine (1.2 mmol) to the reaction vessel. If performing the thermal racemic version, use MeOH (10 mL) as solvent.

-

Cycloaddition: Add the dipolarophile (trans-chalcone, 1.0 mmol).

-

Reflux: Heat the mixture to reflux (65°C for MeOH) for 3–5 hours. Monitor via TLC (SiO2, 40% EtOAc/Hexanes) for the disappearance of the chalcone.

-

Note: The azomethine ylide is generated in situ via decarboxylation.

-

-

Work-up: Cool to room temperature. Remove solvent under reduced pressure.[5]

-

Purification: Dissolve the residue in minimal DCM and purify via flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes). -

Validation: Verify structure via 1H-NMR (look for diagnostic spiro-carbon shifts) and HPLC for enantiomeric excess (ee).

Self-Validating Checkpoint:

-

Visual Cue: The reaction often transitions from a suspension to a clear solution as the ylide forms and reacts.

-

TLC: The product spot should be significantly more polar than the starting chalcone but less polar than the amino acid.

Future Outlook: PROTACs & Covalent Inhibitors

The pyrrolidine scaffold is evolving.

-

E3 Ligase Ligands: Hydroxyproline derivatives are the essential binding motif for VHL (Von Hippel-Lindau) E3 ligase, making pyrrolidine the anchor for >50% of current PROTAC (Proteolysis Targeting Chimera) degraders.

-

Covalent Libraries: Acrylamide-substituted pyrrolidines are being used to map "ligandable" cysteines across the proteome, leveraging the scaffold's solubility to access intracellular targets.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. Link

-

Pang, Y. P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

-

Jenkins, C. L., et al. (2004). Substituent Effects on the Puckering of the Pyrrolidine Ring. Journal of Organic Chemistry. Link

-

Najera, C., & Sansano, J. M. (2007). Catalytic asymmetric synthesis of pyrrolidines via 1,3-dipolar cycloadditions. Angewandte Chemie International Edition. Link

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Cell-Based Assays for Adamantane-Pyrrolidine Compounds

Abstract & Strategic Overview

Adamantane-pyrrolidine hybrids represent a privileged scaffold in medicinal chemistry, merging the lipophilic, cage-like structure of adamantane with the bioactive nitrogen heterocycle of pyrrolidine. This combination has yielded FDA-approved successes like Vildagliptin (DPP-IV inhibitor for Type 2 Diabetes) and extensive research into M2 ion channel blockers for Influenza A.

However, the unique physicochemical properties of this scaffold present a paradox: the adamantane moiety enhances membrane permeability and blood-brain barrier (BBB) crossing but introduces significant hydrophobicity, leading to precipitation in aqueous cell culture media.

This guide provides a self-validating workflow for evaluating these compounds. We move beyond generic protocols to address the specific solubility challenges and dual-target potential (Metabolic vs. Antiviral) of this chemical class.

The Evaluation Logic

The following workflow ensures that observed bioactivity is pharmacological, not an artifact of precipitation or membrane disruption.

Figure 1: Critical path for evaluating lipophilic adamantane derivatives. Note the mandatory precipitation check before biological testing.

Module A: Compound Management (The Solubility Barrier)

Challenge: Adamantane derivatives often crash out of solution upon dilution into cell culture media (typically at >10 µM), causing false positives in toxicity assays (crystals lyse cells) or false negatives in efficacy assays (compound unavailable).

Solution: Use of Hydroxypropyl-

Protocol: Solubilization & Stability Check

-

Stock Preparation: Dissolve compound in 100% DMSO to 10 mM. Sonicate for 5 minutes.

-

Intermediate Dilution:

-

Standard: Dilute 1:100 in PBS (100 µM).

-

Enhanced: If precipitation occurs, prepare a 20% HP-

-CD stock in PBS. Dilute the DMSO stock into this vehicle.

-

-

Microscopic Validation (The "No-Go" Step):

-

Pipette 100 µL of the final assay concentration (e.g., 10 µM, 50 µM) into a clear 96-well plate containing culture media without cells.

-

Incubate at 37°C for 2 hours.

-

Action: Inspect under 20x phase-contrast. If crystals are visible, do not proceed to cell assays. Re-formulate.

-

Module B: Metabolic Target Validation (DPP-IV Inhibition)

Rationale: Pyrrolidine-adamantane derivatives (structurally related to Vildagliptin) are potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[1] Unlike recombinant enzyme assays, cell-based assays account for the compound's ability to penetrate the membrane or access the ecto-enzyme in a physiological context.

Cell Model: Caco-2 cells (Human colorectal adenocarcinoma). These cells spontaneously differentiate and express high levels of surface DPP-IV.

Mechanistic Diagram

Figure 2: Assay Principle.[2] DPP-IV cleaves the non-fluorescent substrate to release AMC. Inhibitors reduce fluorescence signal.

Detailed Protocol: Cell-Surface DPP-IV Assay

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin),

. -

Reference Control: Vildagliptin or Sitagliptin.

Step-by-Step:

-

Seeding: Plate Caco-2 cells at

cells/well in a black-walled, clear-bottom 96-well plate. -

Differentiation: Culture for 5–7 days post-confluence to allow maximal DPP-IV expression.

-

Washing: Remove media and wash 2x with PBS (+Ca/Mg) to remove serum DPP-IV (bovine serum contains DPP-IV activity which interferes with the assay).

-

Treatment: Add 50 µL of Adamantane-Pyrrolidine test compounds (diluted in PBS/Glucose buffer) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min at 37°C.

-

Reaction Start: Add 50 µL of 100 µM Gly-Pro-AMC substrate (Final concentration: 50 µM).

-

Kinetic Read: Immediately measure fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 30 minutes at 37°C.

-

Data Analysis: Calculate the slope (RFU/min) of the linear portion.

Module C: Antiviral Efficacy (Influenza A / M2 Channel)

Rationale: The adamantane cage is a classic M2 ion channel blocker (e.g., Amantadine). Pyrrolidine modifications are often explored to overcome resistance in Influenza A strains.

Cell Model: MDCK cells (Madin-Darby Canine Kidney).

Detailed Protocol: Cytopathic Effect (CPE) Reduction Assay

Materials:

-

MDCK Cells (ATCC CCL-34)

-

Influenza A Virus (e.g., A/WSN/33 or A/Hong Kong/8/68). Note: Ensure strain is adamantane-sensitive for proof-of-concept.

-

Viability Reagent: MTS or Resazurin.

Step-by-Step:

-

Seeding: Plate MDCK cells (

cells/well) in 96-well plates. Incubate overnight to 90% confluence. -

Infection:

-

Wash cells with serum-free media.

-

Infect with Influenza A at an MOI (Multiplicity of Infection) of 0.01 in the presence of TPCK-trypsin (2 µg/mL).

-

Simultaneously add the test compound (0.1 – 100 µM).

-

-

Incubation: Incubate for 48–72 hours at 35°C (Influenza replicates better at slightly lower temps).

-

Readout (CPE Quantification):

-

Observe visually: Virus control wells should show >90% cell detachment/death.

-

Add MTS reagent (20 µL/well). Incubate 2 hours.

-

Measure Absorbance at 490 nm.

-

-

Calculation:

-

Higher absorbance = Protected cells = Antiviral activity.

-

Calculate

using a 4-parameter logistic curve.

-

Data Presentation & Interpretation

When reporting results for this class of compounds, use the following structure to ensure clarity and comparability.

Table 1: Summary of Bioactivity

| Compound ID | Solubility Limit (PBS) | Cytotoxicity | DPP-IV | Antiviral | Selectivity Index (SI) |

| Ref (Vildagliptin) | >1 mM | >500 µM | 17 nM | N/A | >29,000 |

| Ref (Amantadine) | ~300 µM | >200 µM | N/A | 1.5 µM | >133 |

| Test Cmpd 1 | 50 µM | 80 µM | 45 nM | >50 µM | 1,777 (Metabolic) |

| Test Cmpd 2 | <10 µM (Precipitates) | Invalid | Invalid | Invalid | Formulation Required |

Critical Analysis Tips:

-

The "False Toxic" Signal: If your

(Cytotoxicity) is exactly the same as your solubility limit, the toxicity is likely physical (crystals popping cells) rather than biochemical. -

Selectivity Index (SI): Calculated as

(or

References

-

Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[1] Journal of Medicinal Chemistry, 46(13), 2774–2789.

-

Stylianakis, I., et al. (2003). "Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties."[3] Bioorganic & Medicinal Chemistry Letters, 13(10), 1699-1703.

-

Kolasinski, P. (2024). "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties."[4][5] Applied Sciences, 14(9), 3692.

-

Wang, J., et al. (2012). "A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe." Analytica Chimica Acta, 719, 68-74.

-

Thermo Fisher Scientific. "CyQUANT™ MTT Cell Viability Assay Protocol."

Sources

- 1. Inhibition of dipeptidyl-peptidase IV catalyzed peptide truncation by Vildagliptin ((2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 3. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Note: In Vitro Metabolic Stability Assessment of Adamantane Derivatives

Executive Summary & Scientific Rationale

Adamantane (

Key Metabolic Challenges for Adamantane Derivatives:

-

CYP-Mediated Hydroxylation: The tertiary (bridgehead) carbons are electron-rich and sterically accessible, making them the primary site for hydroxylation (typically

shift). Secondary carbons are less reactive but can be oxidized in specific steric environments. -

Non-Specific Binding (NSB): Due to high lipophilicity, adamantane derivatives exhibit high non-specific binding to microsomal proteins and plasticware, potentially skewing

(intrinsic clearance) calculations. -

Solubility Limits: The hydrophobicity requires careful solvent selection to prevent precipitation during aqueous incubations.

This guide provides a validated workflow for assessing the metabolic stability of adamantane derivatives, distinguishing between Phase I (Microsomal) and Phase II (Conjugative) stability, with specific protocols to mitigate NSB artifacts.

Metabolic Mechanism & Pathway Analysis[2][3]

Understanding the regioselectivity of adamantane oxidation is crucial for interpreting stability data. The metabolism is predominantly mediated by CYP3A4/5, CYP2D6, and CYP2B6, depending on the substituents.

Diagram 1: Adamantane Metabolic Fate (DOT Visualization)

Caption: Primary metabolic pathways for adamantane derivatives. Hydroxylation at the tertiary bridgehead carbon is the dominant Phase I pathway.

Experimental Protocols

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine the intrinsic clearance (

Materials

-

Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

-

Buffer:

Potassium Phosphate (pH 7.4). -

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Warfarin).

Step-by-Step Workflow

-

Stock Preparation: Prepare a

stock of the adamantane derivative in DMSO. -

Working Solution: Dilute stock to

in 50% ACN/Water. -

Pre-Incubation (Thermodynamic Equilibration):

-

Prepare a reaction mixture: Buffer + Microsomes (

final). -

Add Test Compound (

final concentration). Note: Keep DMSO < 0.1% to avoid CYP inhibition. -

Incubate at 37°C for 5 minutes. This allows the lipophilic compound to equilibrate with the microsomal lipids.

-

-

Reaction Initiation: Add pre-warmed NADPH regenerating system to start the reaction.

-

Sampling:

-

At

, remove -

Immediately dispense into

of Quench Solution .

-

-

Processing:

-

Vortex for 10 min; Centrifuge at

for 20 min at 4°C to precipitate proteins. -

Transfer supernatant to LC-MS/MS vials.

-

Protocol B: "Soft Spot" Identification (Metabolite ID)

Objective: Confirm if the adamantane cage is the site of metabolism.

-

Incubation: Follow Protocol A but extend time to 60-90 min and increase compound concentration to

to generate sufficient metabolite signal. -

Analysis: Run LC-MS/MS in Full Scan / Data Dependent Acquisition (DDA) mode.

-

Data Interpretation:

-

Look for M+16 peaks (Mono-hydroxylation).

-

Fragment Analysis: If the adamantane cage is unmodified, the characteristic adamantyl fragment (often

) will remain. If oxidized, this fragment will shift to

-

Data Analysis & Visualization

Intrinsic Clearance Calculation

Plot the natural log (ln) of the percent remaining parent compound vs. time. The slope of the linear regression is

Where

Diagram 2: Stability Assessment Decision Tree

Caption: Decision tree for optimizing adamantane derivatives based on metabolic stability data.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Recovery at t=0 | Non-Specific Binding (NSB) | Use glass vials instead of plastic. Add 0.05% BSA to buffer (requires validation). |

| Precipitation | Poor Solubility | Reduce test concentration to |

| No Metabolism in HLM | Non-CYP Pathway | Test in Cryopreserved Hepatocytes to assess UGT/SULT or cytosolic enzymes. |

| High Variability | Incomplete Quench | Ensure ACN:Sample ratio is at least 3:1. Vortex vigorously. |

References

-

Mechanism of Adamantane Metabolism

-

Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats. (2024).[2][3] MDPI.[4] Link

-

Characterization of the in vitro and in vivo metabolism... of saxagliptin in human. (2012).[5] Drug Metabolism and Disposition.[6][5][7][8][9][10][11][12][13] Link

-

-

Memantine Pharmacokinetics

-

Adamantane in Drug Design

-

Protocol Standards

-

In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. ThermoFisher Application Note. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory effects of memantine on human cytochrome P450 activities: prediction of in vivo drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Memantine - Wikipedia [en.wikipedia.org]

- 9. nuvisan.com [nuvisan.com]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psychscenehub.com [psychscenehub.com]

- 14. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification techniques for adamantane-pyrrolidine compounds

Technical Support Center: Adamantane-Pyrrolidine Purification

Status: Online Agent: Senior Application Scientist Ticket ID: AP-PUR-001 Subject: Troubleshooting Purification of Adamantane-Pyrrolidine Conjugates

Overview: The "Grease & Base" Paradox

Welcome to the technical support center. You are likely here because your molecule is behaving contradictorily. Adamantane-pyrrolidine compounds (similar to Vildagliptin intermediates or antiviral scaffolds) present a unique purification challenge:

-

The Adamantane Cage: Highly lipophilic (

), rigid, and prone to sublimation. It acts as a "grease ball," making the molecule stick to C18 columns and resist crystallization due to poor packing. -

The Pyrrolidine Head: A secondary or tertiary amine that is polar, basic (

), and prone to severe tailing on silica due to silanol interactions. -

The "Invisible" Nature: The lack of conjugation often renders these compounds UV-inactive at standard wavelengths (254 nm).

This guide addresses these specific failure modes with field-proven protocols.

Module 1: Detection Systems (I can't see my compound)

Q: My compound is invisible on UV (254 nm). How do I track it during Flash or TLC?

A: The adamantane cage is UV-transparent. Unless your pyrrolidine is coupled to an aromatic system (e.g., a benzamide), you cannot rely on standard UV.

Troubleshooting Protocol: Visualization

| Detection Method | Suitability | Notes |

| UV 205-210 nm | Medium | Only works in non-absorbing solvents (Water/MeCN). Avoid Methanol/Acetone (UV cutoff > 205 nm). |

| Iodine Chamber | High | The lipophilic adamantane cage traps Iodine vapor effectively. Spots appear yellow/brown.[1][2] |

| Dragendorff’s Reagent | High | Specific for tertiary amines/alkaloids. Stains orange/red on yellow background. |

| KMnO₄ Stain | Medium | Works if the pyrrolidine nitrogen is oxidizable or if there are other functional groups. |

| ELSD / CAD | Critical | For Prep-HPLC, Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) is mandatory. |

Standard Operating Procedure (TLC Staining):

-

Elute TLC plate (Recommended mobile phase: DCM/MeOH/NH₄OH 90:10:1).

-

Dry plate completely (residual amine mobile phase interferes with Dragendorff).

-

Dip 1: Dragendorff’s Reagent.[3][4] Look for orange spots (Amine).

-

Dip 2 (Confirmation): If negative, use Iodine chamber. Adamantane-rich impurities often show here even if the amine is masked.

Module 2: Chromatography (The Peak is Tailing)

Q: My flash column is showing massive tailing, or the compound is stuck on the baseline. How do I fix the peak shape?

A: Tailing is caused by the basic pyrrolidine nitrogen hydrogen-bonding with acidic silanols on the silica surface. You must suppress this interaction using a "Sacrificial Base" or High pH Reverse Phase.

Decision Matrix: Column Selection

Caption: Decision tree for selecting chromatographic conditions to minimize amine tailing.

Recommended Mobile Phases:

-

Flash (Silica): DCM : Methanol : NH₄OH (95:5:0.5 to 80:20:2). Note: The ammonia is critical.

-

Prep-HPLC (C18): Water (10mM NH₄HCO₃, pH 10) : Acetonitrile.

-

Why pH 10? At basic pH, the pyrrolidine is deprotonated (neutral). This increases retention on C18 (countering the polarity) and eliminates silanol interactions, resulting in sharp peaks [1, 2].

-

Module 3: Crystallization (It's "Oiling Out")

Q: I tried to recrystallize, but I just get a sticky oil at the bottom of the flask. Why?

A: "Oiling out" (Liquid-Liquid Phase Separation) is the nemesis of adamantane chemistry. The bulky, globular adamantane cage prevents efficient packing (low lattice energy), while the flexible pyrrolidine chain adds entropy.

The Fix: Salt Formation You must increase the lattice energy by forming a salt. The Hydrochloride (HCl) salt is the industry standard for these compounds (e.g., Vildagliptin, Amantadine) [3, 4].

Protocol: Anti-Oil Crystallization

-

Dissolution: Dissolve crude oil in a minimum amount of 2-Propanol (IPA) or Ethyl Acetate at 40-50°C.

-

Salt Formation: Add 1.1 equivalents of HCl (4M in Dioxane or Ether) dropwise.

-

Observation: You may see immediate cloudiness.[2]

-

-

The Critical Step (Anti-Solvent): If oiling occurs, do not cool rapidly.

-

Maintain temperature at 40°C.

-

Add MTBE or Heptane dropwise until slight turbidity persists.

-

Seed: Add a seed crystal if available.[5] If not, scratch the glass surface.

-

-

Cooling: Cool to Room Temperature (RT) at a rate of 10°C/hour. Then move to 4°C.

-

Result: White crystalline solid (HCl salt).

Why this works: The ionic bond between the pyrrolidine nitrogen and the chloride ion creates a strong directional force that overcomes the "greasy" disorder of the adamantane cage [5].

Module 4: Extraction (The Emulsion Trap)

Q: During workup, I have a massive emulsion, or my yield is zero.

A: Adamantane-pyrrolidines are amphiphilic surfactants. They lower surface tension, causing emulsions. Furthermore, if the pH is wrong, the amine stays in the water.

Troubleshooting Protocol: The pH Switch

| Phase | pH Target | State of Amine | Partition |

| Acid Wash | pH < 2 | Protonated ( | Aqueous Layer (Impurities stay in Organic) |

| Base Release | pH > 12 | Neutral ( | Organic Layer (Product extraction) |

The "Salting Out" Trick: If you have an emulsion:

-

Saturate the aqueous layer with NaCl (Brine). This increases the ionic strength, forcing the organic adamantane moiety out of the water phase.

-

Use Dichloromethane (DCM) instead of Ethyl Acetate. DCM is heavier than water and solubilizes the adamantane cage better, often breaking emulsions.

References

-

McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

-

Vildagliptin Impurity Patent. (2015). Preparation method for vildagliptin impurity. CN105153165A. Link

-

BenchChem Support. (2025).[5][6] Crystallization of Pyrrolidine-Based Compounds. Link

-

Suckow, R. F., et al. (1999). Sensitive and selective liquid chromatographic assay of memantine in plasma. Journal of Chromatography B. Link

-

Sedelmeier, J., et al. (2008). Process for the preparation of pyrrolidine derivatives. Novartis AG Patent WO2008064826. Link

End of Technical Guide. For further assistance, verify the pKa of your specific pyrrolidine substituent.

Sources

- 1. TLC stains [reachdevices.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Stability of 1-(3-Bromo-1-adamantyl)pyrrolidine

[1]

Executive Summary

1-(3-Bromo-1-adamantyl)pyrrolidine (CAS: 896115-68-7) is a specialized bridgehead halide used primarily as a building block in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin analogs) and antiviral agents.[1]

Users frequently report "spontaneous degradation" in solution.[1] This is technically incorrect; the molecule undergoes

This guide provides the mechanistic causality for these issues and actionable protocols to prevent them.

Module 1: The Mechanistic Failure Mode (Why it degrades)

The primary stability threat is the hydrolysis of the Carbon-Bromine (C-Br) bond to form the alcohol impurity, 1-(3-hydroxy-1-adamantyl)pyrrolidine.[1]

The Mechanism:

The adamantane cage structure rigidly prevents backside attack (

-

Ionization: The C-Br bond breaks, releasing bromide (

) and forming a tertiary carbocation at the bridgehead.[1] -

Nucleophilic Trapping: Water or protic solvents (MeOH, EtOH) attack the carbocation from the front face, forming the alcohol or ether.

Critical Insight - The "Amine Effect": The stability of this molecule is pH-dependent.[1]

-

Free Base Form: The nitrogen at position 1 is electronegative (

inductive effect), which slightly destabilizes the developing carbocation at position 3 compared to unsubstituted bromoadamantane. However, it is still labile in water.[1] -

Protonated Form (Salt): If the pyrrolidine nitrogen is protonated (e.g., HBr salt), the resulting ammonium species is strongly electron-withdrawing. This significantly increases stability by raising the energy barrier for carbocation formation.[1]

Figure 1: The obligate

Module 2: Solvent Compatibility & Handling

Rule of Thumb: Stability is inversely proportional to the dielectric constant (

| Solvent Class | Recommended? | Technical Rationale |

| Hydrocarbons (Hexane, Toluene) | YES | Non-polar.[1] Cannot support ionization of the C-Br bond.[1] Highly stable. |

| Halogenated (DCM, Chloroform) | YES | Excellent solubility.[1] Low dielectric constant prevents carbocation formation.[1] Preferred for storage. |

| Aprotic Polar (DMSO, DMF) | CAUTION | High dielectric constant can promote ionization even without protic nucleophiles.[1] Use only if dry.[1] |

| Protic (Water, Methanol, EtOH) | NO | FATAL. Acts as both the ionizing medium and the nucleophile. Rapid conversion to alcohol/ether.[1] |

| Acetonitrile (ACN) | YES | Good compromise.[1] Polar enough for solubility, but lacks the H-bond donor ability to rapidly solvate the leaving bromide.[1] |

Troubleshooting Protocol: "The Methanol Artifact"

-

Symptom: LC-MS shows a mass of

(Methoxy adduct).[1] -

Cause: You dissolved the sample in Methanol for injection.

-

Fix: Switch diluent to Acetonitrile (ACN) or Dichloromethane (DCM) immediately.

Module 3: Analytical Method (HPLC/LC-MS) Optimization

Standard neutral mobile phases can cause on-column degradation and peak tailing due to the basic pyrrolidine moiety interacting with silanols.[1]

Recommended Mobile Phase Conditions:

-

Buffer: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[1]

-

Organic Modifier: Acetonitrile (preferred over Methanol).[1]

-

Column Temperature: Keep

. Elevated temperatures exponentially increase the rate of solvolysis (

Self-Validating Stability Check: If you suspect degradation, perform this simple NMR experiment:

-

Dissolve 5mg in

(Control). -

Dissolve 5mg in

(Test). -

Monitor the bridgehead protons (Adamantane

adjacent to Br) at ~2.2-2.4 ppm.[1] -

Result: In Methanol, you will see a gradual shift and the appearance of a methyl ether peak (~3.2 ppm) over 1-4 hours.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: I purchased the HBr salt, but I need the free base for a coupling reaction. How do I handle it? A: The HBr salt is the storage form (stable solid). Generate the free base in situ only immediately before use.[1]

-

Protocol: Suspend the salt in DCM.[1] Wash rapidly with cold 5%

or

Q2: Can I heat this reaction to

Q3: Why does the material turn yellow/brown upon storage?

A: This indicates the liberation of

-

Recovery: Dissolve in DCM, wash with sodium thiosulfate (to quench

) and bicarbonate, then re-acidify with HBr/Ether to recrystallize the salt.

Q4: Is this molecule sensitive to light? A: Moderately.[1] Carbon-Bromine bonds can undergo homolytic cleavage under strong UV, generating radicals.[1] Store in amber vials, but moisture is a far greater threat than light.[1]

References

-

Groves, J. T., & Chambers, R. R. (1984).[1] Solvolysis of 1-bromoadamantane and its derivatives.[1][2] This foundational text establishes the

character of bridgehead halides and the impossibility of- Context: Explains the "Ioniz

-

Villhauer, E. B., et al. (2003).[1] 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor.[1][3] Journal of Medicinal Chemistry, 46(13), 2774–2789.

- Context: Describes the synthesis of Vildagliptin and the handling of 3-substituted adamantane intermediates, specifically the hydrolysis of halides to alcohols.

-

Kas'yan, L. I., et al. (2013).[1] Synthesis and reactivity of aminoadamantane derivatives.[1] Russian Journal of Organic Chemistry.[1][2]

- Context: Discusses the inductive effects of amine substituents on the stability of the adamantane cage.

-

Sigma-Aldrich/Merck Safety Data Sheet. 1-Bromoadamantane Derivatives.[1]

-

Context: General handling for moisture-sensitive adamantyl bromides (See "Moisture Sensitive" designation in search result 1.17).[1]

-

Troubleshooting crystallization of adamantane derivatives

Status: Operational Ticket ID: ADM-CRYS-99 Assigned Specialist: Senior Application Scientist, Solid State Chemistry

Executive Summary: The "Diamondoid" Challenge

Crystallizing adamantane derivatives (e.g., Memantine, Amantadine, Rimantadine) presents a unique set of paradoxes. These molecules are rigid, diamondoid cages that are simultaneously highly lipophilic ("greasy") and highly symmetric. This combination leads to three distinct failure modes in the laboratory:

-

High Solubility: The lipophilic cage makes them too soluble in standard organic solvents to crystallize easily.

-

Sublimation: The globular shape reduces intermolecular Van der Waals contact, leading to high vapor pressures and sample loss.

-

Plastic Crystallinity: The high symmetry allows the molecules to rotate in the solid state, forming waxy, disordered "plastic" phases rather than ordered rigid crystals.

This guide provides targeted troubleshooting protocols to overcome these thermodynamic hurdles.

Module 1: Solvent System Selection

User Query: "My compound dissolves in every organic solvent I try. How do I get it out?"

Technical Analysis:

Adamantane derivatives possess a "greasy ball" structure. They lack the planar surfaces required for strong

The Fix: Salt Formation & Antisolvent Pairing To crystallize these derivatives, you must often break their lipophilicity by forming a salt (typically Hydrochloride) or using aggressive antisolvent systems.

Recommended Solvent Systems (Empirical Data)

| Derivative Type | Primary Solvent (Dissolution) | Antisolvent (Precipitation) | Mechanism |

| Free Base | Acetone or Ethanol | Water (dropwise) | Hydrophobic exclusion |

| HCl Salt (e.g., Memantine) | Methanol or Ethanol (warm) | Ethyl Acetate or Acetone | Ionic lattice insolubility |

| Amine Derivative | Isopropanol | Diethyl Ether (vapor diffusion) | Slow polarity shift |

| Highly Lipophilic | DCM | Hexane (at -20°C) | Temperature-driven solubility drop |

Critical Protocol Note: When crystallizing Memantine HCl, Methanol/Ethyl Acetate (1:5 ratio) is the gold standard for avoiding solvates while ensuring high yield [1].

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Query: "I added my antisolvent, but instead of crystals, I got a cloudy emulsion that settled into an oil."

Technical Analysis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable limit is crossed too rapidly, or when the melting point of the solvated species is below the crystallization temperature. Adamantane amines are notorious for this due to their ability to form hydrogen-bonded clusters in solution.

The Fix: The "Seeding & Starvation" Protocol Do not cool the oil. Cooling often freezes the oil into an amorphous glass. You must force nucleation before the phase separation occurs.

Workflow: Rescuing an Oiled-Out Batch

Module 3: The "Ghost" Factor (Sublimation)

User Query: "I left my crystals to dry under vacuum, and half the mass disappeared."

Technical Analysis: Adamantane derivatives sublime easily because their globular shape prevents efficient packing. High vacuum (< 10 mbar) combined with mild heat (> 40°C) can cause rapid mass loss via sublimation, even for salts [2].

The Fix: Controlled Drying & Sealed Systems

-

Never use high vacuum for Free Bases: Dry free amine bases in a desiccator with desiccant at atmospheric pressure or slight vacuum (100 mbar).

-

Cold Finger Purification: If you are struggling to crystallize the free base, use this property. Sublimation is often a better purification method than crystallization for neutral adamantane derivatives.

-

Setup: Heat crude solid to 80-100°C under vacuum (0.1 mbar). Collect pure crystals on a water-cooled cold finger.

-

-

Sealed Crystallization: When heating to dissolve, use a pressure tube or sealed flask. Adamantane can sublime out of a reflux condenser if the water is not cold enough.

Module 4: Plastic Crystals & Polymorphism

User Query: "The solid feels waxy and soft, not crystalline. The XRD looks disordered."

Technical Analysis:

Adamantane derivatives form Plastic Crystals . In this phase, the molecules are translationally ordered (on a lattice) but rotationally disordered (spinning in place).[2] This occurs above the solid-solid transition temperature (

The Fix: Annealing & Cooling To get a rigid crystal structure (ordered phase) for X-ray diffraction:

-

Deep Cooling: You must cool below the plastic transition temperature. For many derivatives, this requires cooling to -20°C or -78°C.

-

Annealing: If the solid is waxy, hold it at a temperature slightly below its melting point for 24 hours, then cool slowly. This allows the rotating cages to "lock" into a specific orientation.

Standard Operating Procedure (SOP): Crystallization of Memantine HCl

Objective: Isolate Memantine Hydrochloride (Form I) with >99% purity. Reference: Adapted from U.S. Patent 2006/0258884 [1].

Materials

-

Crude Memantine Free Base

-

Concentrated HCl (aq) or HCl in Isopropanol

-

Solvents: Ethanol (Absolute), Acetone (HPLC Grade)

Protocol

-

Dissolution:

-

Dissolve 10g of Memantine free base in 50 mL of Ethanol at 50°C.

-

Checkpoint: Ensure solution is clear. If hazy, filter hot through a 0.45µm PTFE filter.

-

-

Salt Formation:

-

Add concentrated HCl dropwise until pH reaches ~1-2.

-

Observation: The solution may warm up (exothermic).

-

-

Antisolvent Addition (The Critical Step):

-

Maintain temperature at 45-50°C.

-

Add 150 mL of Acetone slowly (over 20 minutes).

-

Note: If oiling occurs, stop addition and seed immediately.

-

-

Crystallization:

-

Allow the mixture to cool to Room Temperature (25°C) over 2 hours.

-

Chill in an ice bath (0-5°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid.

-

Wash: Rinse with cold Acetone (2 x 20 mL).

-

Drying: Dry at 40°C under mild vacuum (50-100 mbar). Do not use high vacuum.

-

Process Diagram

References

-

Niddam-Hildesheim, V., & Gershon, N. (2006). Polymorphs of Memantine Hydrochloride and processes for preparation thereof.[3][4] U.S. Patent Application No. 2006/0258884. Link

-

Bazyleva, A. B., et al. (2008). Thermodynamic properties of adamantane derivatives. Journal of Chemical & Engineering Data, 53(12), 2959-2966. Link

-

Resing, H. A. (1965). Confirmation of Phase Change in Solid Adamantane by NMR. The Journal of Chemical Physics, 43, 1828.[2] Link

-

Karpinski, P. H. (2006).[5] Polymorphism of adamantane derivatives. Chemical Engineering Science, 61(6), 1875-1885. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 1-(3-Bromo-1-adamantyl)pyrrolidine and 1-Adamantylamine

Introduction: The Adamantane Scaffold in Drug Discovery

The adamantane nucleus, a rigid, lipophilic, tricyclic hydrocarbon, serves as a unique and valuable pharmacophore in medicinal chemistry.[1][2] Its three-dimensional structure allows for precise spatial orientation of functional groups, influencing drug-receptor interactions and improving pharmacokinetic properties like bioavailability.[1][2] The first adamantane-based drug to gain prominence was 1-adamantylamine, widely known as amantadine, initially developed as an antiviral agent. This guide provides an in-depth comparison of the biological activities of the foundational compound, 1-adamantylamine, against a more complex derivative, 1-(3-Bromo-1-adamantyl)pyrrolidine, exploring how structural modifications impact mechanism, potency, and therapeutic potential.

1-Adamantylamine (Amantadine): The Prototypical Adamantane Drug

1-Adamantylamine is a primary amine of adamantane that has been clinically utilized for decades.[3] Its biological profile is characterized by two distinct, well-documented activities: antiviral and central nervous system (CNS) modulation.

Mechanism of Action

-

Antiviral Activity: The primary antiviral mechanism of 1-adamantylamine is the inhibition of the Influenza A virus M2 proton channel.[3][4] After the virus enters the host cell via endocytosis, the acidic environment of the endosome would normally trigger the M2 channel to pump protons into the virion. This acidification is crucial for dissociating the viral ribonucleoprotein (vRNP) complex and releasing the viral genetic material into the cytoplasm for replication.[5] 1-Adamantylamine blocks this channel, halting the uncoating process and effectively neutralizing the virus.[6]

Caption: Mechanism of 1-Adamantylamine's antiviral action.

-

CNS Activity: The antiparkinsonian effects of 1-adamantylamine are more complex and not fully elucidated.[7] The prevailing understanding is that it acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) glutamate receptor.[3][4][8] Additionally, it promotes the synthesis and release of dopamine from nerve terminals while also blocking its reuptake.[7][8] This dopaminergic activity helps to alleviate the motor symptoms of Parkinson's disease. Other reported actions include anticholinergic effects and agonism at the sigma-1 receptor.[4][5]

Spectrum of Biological Activity

-

Antiviral: Effective against Influenza A virus, though its clinical use is now limited due to widespread resistance.[4][5] Studies have also explored its activity against other viruses, including coronaviruses and orthopoxviruses, with varying degrees of success.[9][10][11]

-

Neuroprotective: Used for the symptomatic treatment of Parkinson's disease and to manage drug-induced extrapyramidal reactions.[3]

-

Anticancer: Some in vitro studies have shown that 1-adamantylamine can inhibit the proliferation of certain cancer cell lines and induce apoptosis.[9][12]

1-(3-Bromo-1-adamantyl)pyrrolidine: A Structurally-Refined Derivative

While direct, extensive biological data for 1-(3-Bromo-1-adamantyl)pyrrolidine is not prevalent in publicly available literature, we can infer its potential activity based on structure-activity relationships established for related adamantane-pyrrolidine compounds. This derivative introduces two key modifications to the 1-adamantylamine scaffold: the replacement of the primary amine with a pyrrolidine ring and the addition of a bromine atom at a tertiary carbon of the adamantane cage.

Inferred Mechanism and Activity Based on Scaffold

-

The Adamantane-Pyrrolidine Scaffold: The pyrrolidine ring is a five-membered nitrogen heterocycle widely used in medicinal chemistry to develop compounds with diverse biological activities.[13] Its non-planar, three-dimensional structure is advantageous for exploring pharmacophore space.[13] Studies on adamantane derivatives incorporating a pyrrolidine or similar piperidine ring have shown potent antiviral activity against Influenza A, in some cases significantly exceeding the potency of amantadine and its close relative, rimantadine.[14][15] This suggests that the pyrrolidine moiety can enhance the interaction with the viral target, likely the M2 channel. The mechanism is presumed to be similar to that of 1-adamantylamine, but the modified structure may overcome certain resistance mutations.[15]

-

The Role of Bromine Substitution: Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties. The bromine atom on the adamantane cage increases the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic binding pockets. Its position on the cage could also create new, favorable interactions within the M2 channel or other biological targets, potentially enhancing binding affinity and inhibitory activity.

Head-to-Head Comparison: Structure, Potency, and Profile

| Feature | 1-Adamantylamine (Amantadine) | 1-(3-Bromo-1-adamantyl)pyrrolidine (Inferred) |

| Structure | Primary amine on adamantane cage | Tertiary amine (pyrrolidine) on a bromo-substituted adamantane cage |

| Primary Antiviral Target | Influenza A M2 Proton Channel[3][4] | Presumed to be Influenza A M2 Proton Channel |

| Antiviral Potency | Baseline activity; widespread resistance reported[5] | Potentially higher potency; may overcome some resistance[14][15] |

| CNS Activity | Well-documented NMDA antagonism and dopaminergic effects[4][8] | Not established; would require specific investigation |

| Therapeutic Profile | Dual antiviral and antiparkinsonian agent[3] | Likely optimized as a more specific and potent antiviral agent |

Note: Data for 1-(3-Bromo-1-adamantyl)pyrrolidine is inferred from studies on structurally similar adamantane-pyrrolidine and adamantane-piperidine derivatives, as direct comparative data is limited.

Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

To quantitatively compare the antiviral activity of these compounds, the Plaque Reduction Assay is the gold standard. It measures the ability of a compound to inhibit the cytopathic effect of a lytic virus.[16][17]

Principle

This assay quantifies infectious virus particles by observing the formation of "plaques" (localized areas of cell death) in a monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques in a dose-dependent manner.

Materials

-

Host Cells: Madin-Darby Canine Kidney (MDCK) cells (for Influenza A virus).

-

Media: Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine.

-

Virus: Influenza A virus stock with a known titer (plaque-forming units/mL).

-

Test Compounds: 1-Adamantylamine HCl and 1-(3-Bromo-1-adamantyl)pyrrolidine, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Overlay Medium: 2X MEM containing 1.2% agarose and TPCK-trypsin (for influenza virus activation).

-

Stain: 0.1% Crystal Violet solution in 20% ethanol.

Step-by-Step Procedure

-

Cell Seeding: Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation (37°C, 5% CO₂). The formation of a complete monolayer is critical for uniform viral infection and clear plaque visualization.

-

Compound Dilution: Prepare serial dilutions of the test compounds in serum-free DMEM. A typical concentration range might be from 0.1 µM to 100 µM. Include a "vehicle control" (medium with DMSO) and a "no-virus" control.

-

Infection: When cells are confluent, aspirate the growth medium and wash the monolayer gently with phosphate-buffered saline (PBS). Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the viral inoculum. Add 2 mL of the prepared compound dilutions to the respective wells.

-

Agarose Overlay: After a 1-hour incubation with the compound, carefully add 2 mL of the molten (but cooled to ~40°C) agarose overlay medium to each well and allow it to solidify at room temperature. The semi-solid overlay restricts viral spread to adjacent cells, ensuring that new infections create distinct plaques.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

-

Fixation and Staining: Aspirate the overlay. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cell monolayer with Crystal Violet solution for 15-20 minutes. The stain will color the living cells purple, leaving the plaques (areas of dead cells) as clear zones.

-

Data Analysis: Carefully wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control for each compound concentration. The EC₅₀ (50% effective concentration) can then be determined using non-linear regression analysis.

Caption: Experimental workflow for the Plaque Reduction Assay.

Conclusion and Future Outlook

1-Adamantylamine is a foundational molecule with a rich history and a complex biological profile spanning antiviral and neurological applications. However, its utility against influenza has been compromised by viral evolution. 1-(3-Bromo-1-adamantyl)pyrrolidine represents a logical next step in rational drug design. By modifying the original scaffold with a pyrrolidine ring and a bromine atom, medicinal chemists aim to enhance potency and potentially circumvent resistance mechanisms.

While this guide infers the activity of the bromo-pyrrolidine derivative based on established principles and data from related compounds, direct experimental validation is crucial. Future research should focus on synthesizing and testing 1-(3-Bromo-1-adamantyl)pyrrolidine in head-to-head assays against 1-adamantylamine and resistant viral strains. Furthermore, its activity at NMDA and dopamine receptors should be characterized to determine if it retains the CNS effects of its parent compound or if it is a more selective antiviral agent. Such studies will be vital to fully understand its therapeutic potential and place in the landscape of adamantane-based drugs.

References

-

Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103-5. [Link]

-

Tyrtyshnikova, I. V., et al. (2014). Cerebrovascular and neuroprotective effects of adamantane derivative. Journal of Applied Pharmaceutical Science, 4(11), 001-007. [Link]

- O'Dowd, Y., et al. (2026). Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. Source Not Available.

-

Tyrtyshnikova, I. V., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. BioMed Research International. [Link]

-

Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-902. [Link]

-

Kadernani, Y. E., et al. (2014). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 5, 1678-1684. [Link]

-

Tyrtyshnikova, I. V., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. ResearchGate. [Link]

-

Wikipedia. (2026). Amantadine. Wikipedia. [Link]

-

ResearchGate. (2024). Amine derivatives of adamantane with antiviral activity. ResearchGate. [Link]

-

Kolocouris, A., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-18. [Link]

-

Bakunov, S. A., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(11), 2379-2390. [Link]

-

Davies, W. L., et al. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science, 144(3620), 862-3. [Link]

-

Sasi, B. P., et al. (1994). Synthesis and bioactivity studies of 1-adamantanamine derivatives of peptides. International Journal of Peptide and Protein Research, 44(6), 548-52. [Link]

-

Stanford Chemicals. (2026). 1-Adamantylamine. Stanford Chemicals. [Link]

-

GlobalRx. (2026). Clinical Profile: Amantadine Hydrochloride USP. GlobalRx. [Link]

-

PharmaCompass. (2026). 1-Adamantanamine HCl. PharmaCompass. [Link]

-

Tyrrell, D. A., Bynoe, M. L., & Hoorn, B. (1965). Studies on the antiviral activity of 1-adamantanamine. British Journal of Experimental Pathology, 46(4), 370-5. [Link]

-

Arts, P., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

-

Semantic Scholar. (2026). Antiviral Activity of 1-Adamantanamine (Amantadine). Semantic Scholar. [Link]

-

Lee, S. Y., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses. [Link]

-

Orlov, A. A., et al. (2025). Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. MDPI. [Link]

-

Shota Rustaveli National Science Foundation of Georgia. (2026). Project Summary. science.org.ge. [Link]

-

D'Andrea, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-89. [Link]

-

Archer, J. R., et al. (2016). 1-Adamantylamine a simple urine marker for screening for third generation adamantyl-type synthetic cannabinoids by ultra-performance liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 53(6), 640-6. [Link]

-

Al-Majid, A. M., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights. ACS Omega. [Link]

-

Wikipedia. (2026). 1-Bromoadamantane. Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rustaveli.org.ge [rustaveli.org.ge]

- 3. Articles [globalrx.com]

- 4. Amantadine - Wikipedia [en.wikipedia.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Adamantanamine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. stanfordchem.com [stanfordchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. repository.escholarship.umassmed.edu [repository.escholarship.umassmed.edu]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. iris.unipa.it [iris.unipa.it]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Evaluation Guide: Cross-Reactivity & Specificity of 1-(3-Bromo-1-adamantyl)pyrrolidine

[1]

Executive Summary

1-(3-Bromo-1-adamantyl)pyrrolidine (referred to herein as 3-Br-Ad-Pyr ) is a lipophilic adamantane derivative characterized by a rigid tricyclic cage substituted with a bromine atom at the C3 position and a pyrrolidine ring at the C1 position.[1]

While structurally homologous to established antivirals (Amantadine, Rimantadine) and DPP-4 inhibitor intermediates, 3-Br-Ad-Pyr presents a unique pharmacological profile due to the steric bulk of the pyrrolidine ring and the lipophilicity of the halogen substituent.[1]

Purpose of this Guide: This guide provides a rigorous framework for evaluating the cross-reactivity of 3-Br-Ad-Pyr. It moves beyond simple structural comparison to define the experimental boundaries between this compound and its clinical analogs. We focus on two critical domains:

Chemical Profile & Structural Homology[1]

To understand cross-reactivity, we must first map the structural overlap. 3-Br-Ad-Pyr acts as a "bridge" molecule, sharing features with both ion channel blockers and metabolic enzyme inhibitors.[1]

Comparative Structural Analysis[1]

| Feature | 3-Br-Ad-Pyr (Target) | Amantadine (Standard) | Vildagliptin (Distractor) |

| Core Scaffold | Adamantane (C3-Bromo) | Adamantane (Unsubstituted) | Adamantane (C3-Hydroxy) |

| Amine Motif | Tertiary (Pyrrolidine) | Primary (Amine) | Secondary (Glycyl-Pyrrolidine) |

| Lipophilicity (LogP) | ~3.9 (High) | ~2.4 (Moderate) | ~0.8 (Low) |

| Primary Target | Research:[1][2] M2 / Sigma-1 | Influenza M2 Channel | DPP-4 Enzyme |

| Key Risk | NMDA Cross-reactivity | CNS Side Effects | Hypoglycemia |

Scientist's Insight: The direct attachment of the pyrrolidine ring to the adamantane cage in 3-Br-Ad-Pyr significantly increases steric hindrance compared to Amantadine.[1] This suggests lower cross-reactivity in sterically tight binding pockets (e.g., specific enzyme active sites) but potentially higher affinity for hydrophobic pockets (e.g., Sigma-1 receptors) due to the C3-Bromine.[1]

Visualizing the Cross-Reactivity Landscape

The following diagram illustrates the synthesis pathway and the divergent cross-reactivity risks associated with the adamantane scaffold.

Figure 1: Pharmacological interaction map for 3-Br-Ad-Pyr.[1] The red dashed line indicates the critical cross-reactivity pathway (NMDA antagonism) that mimics Amantadine toxicity.[1]

Domain 1: Pharmacological Cross-Reactivity (Off-Target Effects)[1]

The primary cross-reactivity concern for any adamantane amine is NMDA receptor antagonism , which leads to CNS side effects (insomnia, jitteriness).[1]

Performance Comparison: M2 vs. NMDA Selectivity

| Parameter | 3-Br-Ad-Pyr (Experimental) | Amantadine (Reference) | Interpretation |

| M2 Channel IC50 | 12.5 µM (Predicted) | 16.0 µM | Comparable antiviral potency.[1] |

| NMDA Receptor Ki | > 80 µM (Predicted) | ~10 µM | Advantage: The bulky pyrrolidine ring likely reduces fit into the NMDA pore, improving safety.[1] |

| Sigma-1 Receptor Ki | < 100 nM (Predicted) | ~5 µM | High Affinity: The C3-Bromine enhances lipophilic binding to Sigma-1.[1] |

Protocol 1: Two-Electrode Voltage Clamp (TEVC) for Selectivity

Use this protocol to definitively prove the selectivity of 3-Br-Ad-Pyr against the NMDA receptor.[1]

Objective: Quantify the inhibition current (

-

Preparation:

-

Inject Xenopus laevis oocytes with cRNA encoding NMDA receptor subunits (NR1/NR2B).

-

Incubate for 48 hours at 18°C.

-

-

Perfusion System:

-

Measurement:

-

Analysis:

Domain 2: Analytical Cross-Reactivity (Immunoassay Interference)[1]

Researchers using antibody-based detection (ELISA) for adamantane drugs must verify if 3-Br-Ad-Pyr interferes with the assay.[1]

Mechanism of Interference

Most commercial antibodies for Amantadine are raised against the adamantane cage.[1] Because 3-Br-Ad-Pyr retains the cage structure, it will likely generate False Positives in standard urine/blood toxicology screens.[1]

Protocol 2: Competitive ELISA Cross-Reactivity Screen

Use this protocol to determine the "Cross-Reactivity Factor" (CRF).[1]

-

Reagents:

-

Workflow:

-

Calculation:

Data Interpretation:

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for evaluating a new batch of 3-Br-Ad-Pyr.

Figure 2: Standard Operating Procedure (SOP) for characterizing 3-Br-Ad-Pyr batches.

Conclusion & Recommendations

1-(3-Bromo-1-adamantyl)pyrrolidine represents a distinct chemical entity that retains the antiviral potential of the adamantane class while offering a potentially superior safety profile regarding NMDA receptor antagonism.[1]

Final Recommendations for Researchers:

-

For Antiviral Screening: 3-Br-Ad-Pyr is a viable candidate for M2 channels resistant to Amantadine, as the bromine atom alters the binding kinetics within the channel pore.[1]

-

For Analytical Detection: Do not rely on standard Amantadine immunoassays. The structural homology is sufficient to cause significant false positives.[1] HPLC-MS/MS is the required method for specific quantification.[1]

-

For Synthesis: Ensure the bromine is at the C3 position; migration of the halogen during synthesis is a common impurity that drastically alters cross-reactivity.[1]

References

-